4-(Acetylamino)-2-nitrobenzoic acid
Overview
Description
4-(Acetylamino)-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H8N2O5 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Influenza Virus Research
4-(Acetylamino)-2-nitrobenzoic acid, as a part of a larger compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been investigated for its potential as an inhibitor for the influenza virus neuraminidase protein. The molecule forms hydrogen-bonded dimers and its crystal structure is stabilized by intermolecular hydrogen bonding, making it a subject of interest in antiviral research (Jedrzejas et al., 1995).
Synthesis of Quinazolin-4-ones
Research indicates that derivatives of this compound have been used in the synthesis of novel quinazolin-4-ones. The nature of the substituent at position 4 significantly influences the outcome of cyclisation reactions, making these derivatives valuable in the field of organic chemistry (Heppell & Al-Rawi, 2014).
Polybenzimidazoles Synthesis
N-(4,5-dichloro-2-nitrophenyl)acetamide, closely related to this compound, has been used in the synthesis of new AB-type monomers for polybenzimidazoles, indicating its potential application in polymer chemistry and materials science (Begunov & Valyaeva, 2015).
Derivative Preparation in Chemistry
Studies on 4-acetylamino-2-nitrotoluene, a compound related to this compound, highlight its use in preparing various acetylated, reduced, and oxidized derivatives, playing a significant role in chemical synthesis processes (Mori et al., 1986).
Enzyme Assays
This compound derivatives have been utilized in the development of fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays. This application is particularly relevant in biochemistry and pharmacology (Maeda et al., 2005).
Mycobacterium Tuberculosis Research
Derivatives of this compound have been evaluated for their potential in discriminating Mycobacterium tuberculosis complex from other mycobacteria, indicating its use in medical microbiology and infectious disease research (Rastogi et al., 1989).
Mechanism of Action
Target of Action
The primary target of 4-(Acetylamino)-2-nitrobenzoic acid is Neuraminidase , an enzyme found in Influenza B virus (strain B/Lee/1940) and Influenza A virus (strain A/Tokyo/3/1967 H2N2) .
Mode of Action
This compound interacts with its target, Neuraminidase, by catalyzing the removal of terminal sialic acid residues from viral and cellular glycoconjugates . This interaction facilitates the budding of the virus .
Biochemical Pathways
It is known that the compound plays a role in the life cycle of the influenza virus by facilitating virus budding . This suggests that it may affect pathways related to viral replication and release.
Pharmacokinetics
It is known that the compound interacts with neuraminidase, suggesting that it is able to reach the site of viral replication
Result of Action
The action of this compound results in the facilitation of virus budding, which is a crucial step in the life cycle of the influenza virus . By interacting with Neuraminidase and removing terminal sialic acid residues from glycoconjugates, the compound enables the release of new virus particles from infected cells .
Properties
IUPAC Name |
4-acetamido-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-7(9(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKOLPCSICJNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175922 | |
Record name | NSC 202381 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-29-5 | |
Record name | 4-(Acetylamino)-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC202381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 202381 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Acetylamino)-2-nitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6L2ZS2CPC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 4-(acetylamino)-2-nitrobenzoic acid as a metabolite of 2,4-dinitrotoluene?
A1: Identifying this compound (4AA2NBA) as a metabolite of 2,4-dinitrotoluene (2,4-DNT) is crucial for understanding the biotransformation pathways of this compound in vivo [, ]. This knowledge helps researchers assess potential toxicity by identifying which metabolites are formed and in what quantities. For example, the research found that 4AA2NBA was a major metabolite of 2,4-DNT in rat urine and bile, suggesting a significant metabolic route [, ].
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